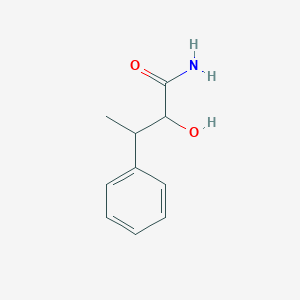![molecular formula C13H19NO2S B8481456 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8481456.png)
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[3,2-c]pyridine core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl (t-BOC) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
The synthesis of 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: The core structure can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the t-BOC Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated systems and large-scale reactors.
Analyse Des Réactions Chimiques
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyridine derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include modulation of enzyme activity, alteration of receptor signaling, and interaction with cellular components .
Comparaison Avec Des Composés Similaires
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Lacks the t-BOC group and may have different reactivity and applications.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Contains a thiazole ring instead of a thiophene ring, leading to different chemical properties and uses.
Propriétés
Formule moléculaire |
C13H19NO2S |
|---|---|
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
tert-butyl 3-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-9-8-17-11-5-6-14(7-10(9)11)12(15)16-13(2,3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
QDJSWSBQYDDJGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=C1CN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(TERT-BUTYL) 5-METHYL 5-METHYL-6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE](/img/structure/B8481378.png)





![tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate](/img/structure/B8481430.png)



![Spiro[4.6]undec-8-ene-2-methanol](/img/structure/B8481452.png)


